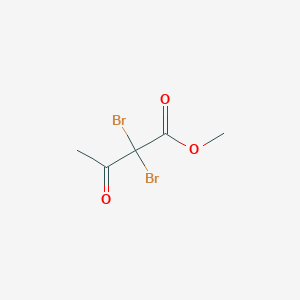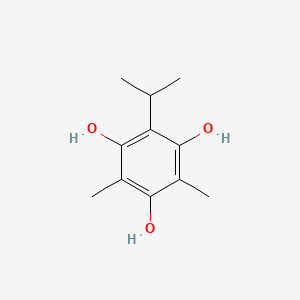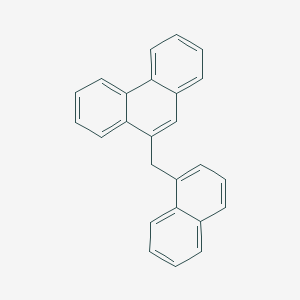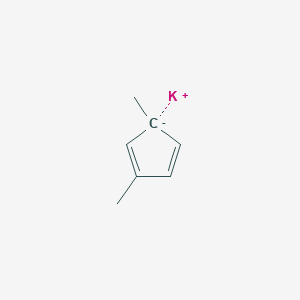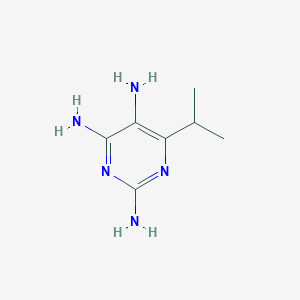
6-(Propan-2-yl)pyrimidine-2,4,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Propan-2-yl)pyrimidine-2,4,5-triamine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of three amino groups attached to the pyrimidine ring, with an isopropyl group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)pyrimidine-2,4,5-triamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,5-triaminopyrimidine with isopropyl halides under basic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Propan-2-yl)pyrimidine-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
6-(Propan-2-yl)pyrimidine-2,4,5-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 6-(Propan-2-yl)pyrimidine-2,4,5-triamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, potentially disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triaminopyrimidine: Similar structure but lacks the isopropyl group at the 6th position.
6-Methyl-N4-(propan-2-yl)pyrimidine-2,4,5-triamine: Similar structure with a methyl group instead of an amino group at the 6th position.
Uniqueness
6-(Propan-2-yl)pyrimidine-2,4,5-triamine is unique due to the presence of the isopropyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
98338-06-8 |
|---|---|
Fórmula molecular |
C7H13N5 |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
6-propan-2-ylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C7H13N5/c1-3(2)5-4(8)6(9)12-7(10)11-5/h3H,8H2,1-2H3,(H4,9,10,11,12) |
Clave InChI |
QIEYSPQYYMUFMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=NC(=N1)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
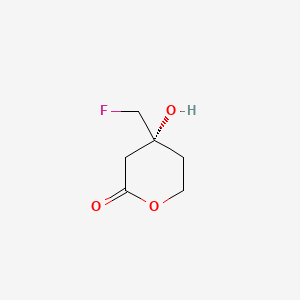
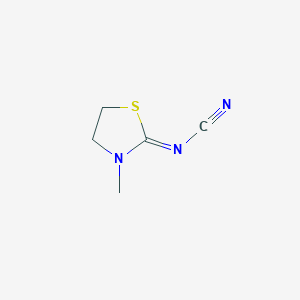
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
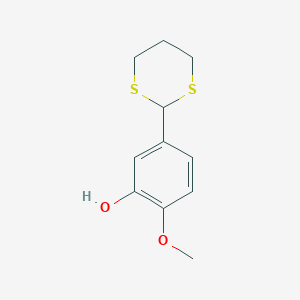
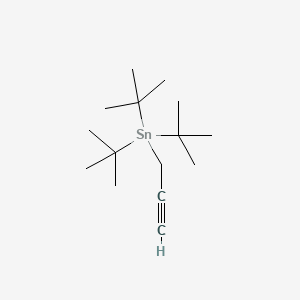
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
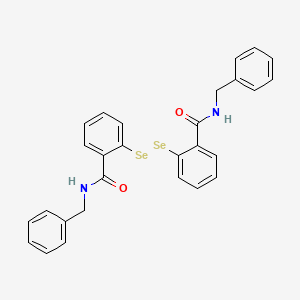
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
